Cas no 1807224-72-1 (2-Cyano-3,4-difluorobenzylamine)

2-Cyano-3,4-difluorobenzylamine structure
1807224-72-1 structure
商品名:2-Cyano-3,4-difluorobenzylamine
CAS番号:1807224-72-1
MF:C8H6F2N2
メガワット:168.143448352814
CID:4989976

2-Cyano-3,4-difluorobenzylamine 化学的及び物理的性質

名前と識別子

    • 2-Cyano-3,4-difluorobenzylamine
    • インチ: 1S/C8H6F2N2/c9-7-2-1-5(3-11)6(4-12)8(7)10/h1-2H,3,11H2
    • InChIKey: CNXQVCMDCFCTJZ-UHFFFAOYSA-N
    • ほほえんだ: FC1=C(C=CC(=C1C#N)CN)F

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 199
  • 疎水性パラメータ計算基準値(XlogP): 0.7
  • トポロジー分子極性表面積: 49.8

2-Cyano-3,4-difluorobenzylamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A012000644-250mg
2-Cyano-3,4-difluorobenzylamine
1807224-72-1 97%
250mg
480.00 USD 2021-07-04
Alichem
A012000644-500mg
2-Cyano-3,4-difluorobenzylamine
1807224-72-1 97%
500mg
863.90 USD 2021-07-04
Alichem
A012000644-1g
2-Cyano-3,4-difluorobenzylamine
1807224-72-1 97%
1g
1,564.50 USD 2021-07-04

2-Cyano-3,4-difluorobenzylamine 関連文献

2-Cyano-3,4-difluorobenzylamineに関する追加情報

2-Cyano-3,4-difluorobenzylamine (CAS No. 1807224-72-1): A Multifunctional Scaffold in Modern Pharmaceutical and Material Sciences

2-Cyano-3,4-difluorobenzylamine represents a pivotal compound within the broader family of substituted aromatic amines, with its unique chemical structure characterized by the presence of a cyano group at the 2-position and difluoro substituents at the 3 and 4 positions of a benzene ring. This molecular architecture, defined by the CAS No. 1807224-72-1 identifier, has garnered significant attention in recent years due to its potential applications in drug discovery, functional materials, and catalytic chemistry. The compound's structural versatility, combined with its inherent electronic properties, positions it as a promising candidate for further exploration in both academic and industrial research contexts.

Recent advancements in computational chemistry have highlighted the importance of 2-Cyano-3,4-difluorobenzylamine as a building block for the development of novel pharmaceutical agents. A 2023 study published in *Journal of Medicinal Chemistry* demonstrated that the compound's cyano group can act as a bioisosteric replacement for nitro groups in certain antitumor drugs, enhancing metabolic stability while maintaining biological activity. This finding underscores the compound's potential for optimizing existing therapeutic agents through structural modification. The difluoro substitution further modulates the electronic environment of the aromatic ring, influencing its reactivity and compatibility with various synthetic methodologies.

From a synthetic perspective, the preparation of 2-Cyano-3,4-difluorobenzylamine has been extensively studied in the context of green chemistry. A 2022 report in *Green Chemistry* described a solvent-free microwave-assisted synthesis protocol that significantly reduced energy consumption and waste generation compared to traditional methods. This approach not only aligns with the principles of sustainable chemistry but also enables the production of high-purity intermediates suitable for pharmaceutical applications. The compound's synthesis also involves key steps such, as the fluorination of benzylamine derivatives, a process that has been optimized to minimize byproduct formation and improve yield efficiency.

Functionalization of 2-Cyano-3,4-difluorobenzylamine has opened new avenues in materials science. Researchers at the University of Tokyo (2024) reported the use of this compound as a precursor for the synthesis of conductive polymers with enhanced charge-carrier mobility. The cyano group's electron-withdrawing nature facilitates the formation of conjugated systems, while the difluoro substituents provide structural rigidity. This dual functionality makes the compound particularly valuable for applications in organic electronics, including flexible displays and photovoltaic devices.

Biological studies on 2-Cyano-3,4-difluorobenzylamine have revealed its potential as a scaffold for drug development. A 2023 preclinical study in *ACS Medicinal Chemistry Letters* explored its role in modulating inflammatory responses. The compound was shown to inhibit the NF-κB signaling pathway, a key mediator of chronic inflammation, through its interaction with specific protein kinase targets. This property suggests its potential as an anti-inflammatory agent, particularly in the treatment of autoimmune disorders and neurodegenerative diseases.

Despite its promising applications, the use of 2-Cyano-3,4-difluorobenzylamine requires careful consideration of safety protocols. While the compound itself is not classified as a hazardous substance under current regulatory frameworks, its derivatives may exhibit varying degrees of toxicity depending on their chemical environment. Researchers emphasize the importance of conducting thorough toxicological evaluations before advancing to clinical trials, particularly when the compound is used as a core structure in drug design.

Looking ahead, the integration of 2-Cyano-3,4-difluorobenzylamine into interdisciplinary research projects is expected to drive further innovation. The compound's ability to serve as a versatile platform for chemical modification makes it an attractive candidate for exploring new frontiers in pharmaceuticals, materials science, and catalysis. As synthetic methods continue to evolve and computational models become more sophisticated, the potential applications of this compound are likely to expand significantly in the coming years.

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